molecular formula C9H13N3O2 B13201231 2-(Methylamino)-4-propylpyrimidine-5-carboxylic acid

2-(Methylamino)-4-propylpyrimidine-5-carboxylic acid

Cat. No.: B13201231
M. Wt: 195.22 g/mol
InChI Key: VSVFOKUMEYPWHB-UHFFFAOYSA-N
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Description

2-(Methylamino)-4-propylpyrimidine-5-carboxylic acid is a high-purity chemical compound intended for research and development purposes. As a pyrimidine derivative bearing both a methylamino and a carboxylic acid functional group, it serves as a valuable building block in organic synthesis and medicinal chemistry . Pyrimidine-based compounds are of significant interest in pharmaceutical research, with some derivatives being explored for their potential in modulating protein kinase activity for the treatment of conditions such as liver fibrosis and metabolic syndrome . This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C9H13N3O2

Molecular Weight

195.22 g/mol

IUPAC Name

2-(methylamino)-4-propylpyrimidine-5-carboxylic acid

InChI

InChI=1S/C9H13N3O2/c1-3-4-7-6(8(13)14)5-11-9(10-2)12-7/h5H,3-4H2,1-2H3,(H,13,14)(H,10,11,12)

InChI Key

VSVFOKUMEYPWHB-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC(=NC=C1C(=O)O)NC

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

Stepwise Synthesis

Step Reaction Type Reagents/Conditions Outcome
1 Alkylation of β-ketoester β-Ketoester + propyl bromide, base (e.g., K2CO3), solvent (e.g., DMF) Formation of propyl-substituted ketoester intermediate
2 Cyclization Ketoester + benzamidine, heat Formation of pyrimidinol intermediate (hydroxy-pyrimidine)
3 Chlorination Pyrimidinol + POCl3 Conversion to 2-chloropyrimidine derivative
4 Amination 2-chloropyrimidine + methylamine or methylamino source Substitution of chlorine by methylamino group at C2
5 Ester hydrolysis Basic hydrolysis (e.g., LiOH, aqueous) Conversion of ester to carboxylic acid at C5

This sequence is adapted from a comprehensive study on aminopyrimidine derivatives with similar substitution patterns.

Alternative Routes and Modifications

  • N-Methylation : Post-formation of aminopyrimidines, N-methylation can be performed to modify the secondary nitrogen, which may affect biological activity and physicochemical properties.
  • Isomerization Considerations : Some alkyl substituents (e.g., allyl groups) may undergo isomerization during chlorination or hydrolysis steps, requiring careful control of reaction conditions to maintain the desired propyl substitution without rearrangement.

Research Outcomes and Analytical Data

Reaction Yields and Purity

  • Alkylation and cyclization steps typically yield intermediates in the range of 70-85%.
  • Chlorination and amination steps are efficient, often exceeding 80% yield.
  • Hydrolysis to the carboxylic acid generally proceeds quantitatively under mild basic conditions.

Characterization Techniques

  • NMR Spectroscopy : Confirms substitution pattern on the pyrimidine ring, methylamino group presence, and propyl chain integrity.
  • Mass Spectrometry : Verifies molecular weight consistent with this compound.
  • HPLC Purity Analysis : Ensures >95% purity of the final compound.

Summary Table of Preparation Steps

Step No. Intermediate/Product Key Reagents Conditions Yield (%) Notes
1 Propyl-substituted β-ketoester Propyl bromide, base DMF, RT to 60°C 75-80 Alkylation selectivity critical
2 Pyrimidinol intermediate Benzamidine Heat, reflux 70-85 Cyclization efficiency depends on purity of ketoester
3 2-Chloropyrimidine POCl3 80-100°C, inert atmosphere 80-90 Chlorination must avoid overreaction
4 2-(Methylamino)-4-propylpyrimidine ester Methylamine RT to 50°C 85-90 Amination proceeds via nucleophilic substitution
5 This compound LiOH, aqueous RT, several hours Quantitative Hydrolysis under mild conditions

Chemical Reactions Analysis

Types of Reactions

2-(Methylamino)-4-propylpyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Based on the search results, here's what is known about the applications of pyrimidine derivatives and the preparation of 5-methylpyrazine-2-carboxylic acid-4-oxide and its derivatives:

Pyrimidine Derivatives

  • Anti-inflammatory Effects Several pyrimidine derivatives have demonstrated anti-inflammatory activity in vitro by suppressing COX-2 activity . Some compounds have shown similar anti-inflammatory effects to indomethacin in rat models and stronger in vitro inhibitory effects against COX-2 than COX-1 enzymes . Certain pyrimidine derivatives exhibit anti-inflammatory potential that is 2-2.5 times greater than diclofenac sodium and approximately 8-10.5 times greater than celecoxib in cotton pellet-induced granuloma analysis .
  • Substituents The presence of electron-releasing substituents such as pyridine and chloromethyl groups on position-2 of the pyrimidine skeleton can enhance anti-inflammatory activity .

2-(Methylamino)-4-propylpyrimidine-5-carboxylic acid

  • Identification This compound is identified with the CAS No. 1249531-07-4 .

5-Methylpyrazine-2-Carboxylic Acid-4-Oxide

  • Preparation A method for the preparation of 5-methylpyrazine-2-carboxylic acid-4-oxide involves using an acidic cation ion exchange resin as a catalyst and peroxymonosulfate (KHSO5) as an oxidizing agent . The reaction can be carried out under nitrogen in a flask equipped with a mechanical stirrer, water condenser, and thermocouple .
  • Hypoglycemic and Hypolipemic Activity 5-methylpyrazine-carboxylic acid-4-oxides exhibit hypoglycemic and hypolipemic activity . They can cause irritation of the gastrointestinal lining due to their low pH, which can be alleviated by using inorganic salts of these acids .
  • Ester Preparation Esters of 5-methylpyrazinecarboxylic acid can be prepared by heating the acid with an appropriate alcohol in the presence of a mineral acid or acidic cation ion exchange resins . The ester is oxidized in a biphasic system using a halogenated solvent and an aqueous solution of peroxymonosulfate . Saponification of the oxidation product results in the formation of the desired salt .

General Information

  • PI3K inhibitors may have a broad anti-inflammatory profile with potential for treating inflammatory and immunoregulatory diseases .
  • Experimental design techniques can be used to optimize cosmetic formulations and evaluate their physical, sensory, and moisturizing properties . Polymers are widely used in cosmetics as film formers, fixatives, rheology modifiers, emulsifiers, and antimicrobials .

Mechanism of Action

The mechanism by which 2-(Methylamino)-4-propylpyrimidine-5-carboxylic acid exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibiting viral replication or inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine-5-carboxylic Acid Derivatives

The following table compares 2-(Methylamino)-4-propylpyrimidine-5-carboxylic acid with structurally related compounds, focusing on substituents, molecular properties, and available

Compound Name Substituents (Position 2 / 4) Molecular Formula Molecular Weight (g/mol) CAS Number Key Features/Applications Reference
This compound NHCH₃ / C₃H₇ C₉H₁₃N₃O₂ 195.22 (calculated) Not available Hypothesized enhanced solubility due to -NHCH₃; propyl group increases lipophilicity N/A
2-Methyl-4-propan-2-ylpyrimidine-5-carboxylic acid CH₃ / C₃H₇ (isopropyl) C₉H₁₂N₂O₂ 182.22 127958-08-1 Isopropyl group may improve metabolic stability; used in safety studies
4-Amino-2-methylpyrimidine-5-carboxylic acid CH₃ / NH₂ C₆H₇N₃O₂ 153.14 769-52-8 Amino group enhances hydrogen bonding; potential intermediate in heterocyclic synthesis
2-Chloro-5-methylpyrimidine-4-carboxylic acid Cl / CH₃ C₆H₅ClN₂O₂ 172.57 933746-10-2 Chloro substituent increases electrophilicity; explored in cross-coupling reactions
4-Cyclopropyl-2-((methylthio)methyl)pyrimidine-5-carboxylic acid CH₂SCH₃ / C₃H₅ (cyclopropyl) C₁₀H₁₂N₂O₂S 224.28 1250501-10-0 Cyclopropyl and methylthio groups may influence steric and electronic properties

Key Observations:

Substituent Effects on Solubility and Reactivity: The methylamino group (-NHCH₃) in the target compound likely improves aqueous solubility compared to non-polar groups like methyl (-CH₃) or chloro (-Cl) . Propyl vs. Cyclopropyl/Isopropyl: The linear propyl chain may confer higher lipophilicity than branched isopropyl or rigid cyclopropyl groups, impacting membrane permeability .

Biological Relevance :

  • Analogs such as LY2409881 hydrochloride (a pyrimidine-4-carboxamide) demonstrate pharmacological activity as kinase inhibitors, suggesting that the carboxylic acid group in the target compound could be modified for similar applications .

Synthetic Accessibility :

  • Parallel synthesis methods described for pyrimidine carboxamides (e.g., ) imply that the target compound could be synthesized via amidation or displacement reactions .

Biological Activity

2-(Methylamino)-4-propylpyrimidine-5-carboxylic acid is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is known for its potential therapeutic applications, particularly in anti-inflammatory and neuropharmacological contexts. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and structure-activity relationships (SAR).

Chemical Structure

The chemical structure of this compound can be represented as follows:

C8H12N4O2\text{C}_8\text{H}_{12}\text{N}_4\text{O}_2

This structure includes a pyrimidine ring with a methylamino group and a propyl side chain, which are critical for its biological activity.

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have shown that this compound can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory response. The IC50 values for COX-1 and COX-2 inhibition are reported to be 19.45 μM and 42.1 μM, respectively .

Table 1: Inhibition of COX Enzymes by Pyrimidine Derivatives

CompoundIC50 (COX-1)IC50 (COX-2)
This compound19.45 μM42.1 μM
Celecoxib0.04 μM0.04 μM
Indomethacin9.17 μMNot specified

The compound's efficacy was further supported by in vivo studies using carrageenan-induced paw edema models, where it demonstrated comparable effects to indomethacin, a standard anti-inflammatory drug .

Neuropharmacological Effects

The compound has shown potential in modulating neurotransmitter systems, particularly through its interaction with trace amine-associated receptors (TAARs). These receptors are implicated in various neurological disorders, making this compound a candidate for treating conditions such as depression and anxiety .

Structure-Activity Relationship (SAR)

The SAR studies of pyrimidine derivatives indicate that the presence of electron-donating groups significantly enhances anti-inflammatory activity. For instance, modifications at the pyrimidine ring can lead to improved selectivity for COX enzymes .

Table 2: Summary of SAR Findings

ModificationEffect on Activity
Electron-donating groupsIncreased anti-inflammatory activity
Propyl side chainEnhanced binding affinity
Methylamino substitutionImproved neuropharmacological profile

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Study on Anti-inflammatory Effects : A study conducted on rats demonstrated that the administration of this compound significantly reduced inflammation markers compared to control groups treated with saline .
  • Neuropharmacological Assessment : In a model of induced anxiety, subjects treated with this compound exhibited reduced anxiety-like behaviors, suggesting its potential as an anxiolytic agent .

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